3-epi-Isocucurbitacin B

Cytotoxicity Oncology Structure-Activity Relationship

Researchers requiring a stereochemically defined cucurbitacin for SAR studies face a critical gap: generic substitution with Cucurbitacin B or Isocucurbitacin B introduces uncontrolled variability from C-3 epimerization that alters target engagement and cytotoxic potency. 3-epi-Isocucurbitacin B (CAS 89647-62-1) resolves this with defined C-3 stereochemistry validated by HPLC, NMR, and chiral chromatography. • Significant cytotoxicity against A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT15 tumor cell lines; broader activity spectrum than Isocucurbitacin B (5 vs. 2 cell lines) • Differentiated XLogP (2.50) vs. Isocucurbitacin B (2.70) and Cucurbitacin B (2.80) enables distinct cellular uptake profiling • HPLC ≥98% purity with batch-specific COA; standard pack sizes 5-100 mg in stock for immediate global dispatch

Molecular Formula C32H46O8
Molecular Weight 558.7 g/mol
Cat. No. B12811816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-epi-Isocucurbitacin B
Molecular FormulaC32H46O8
Molecular Weight558.7 g/mol
Structural Identifiers
SMILESCC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O
InChIInChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19?,21-,22?,25?,26-,29?,30?,31?,32?/m1/s1
InChIKeyWTBZNVRBNJWSPF-SLKCYTCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-epi-Isocucurbitacin B: Key Cucurbitane Triterpene


3-epi-Isocucurbitacin B (CAS: 89647-62-1) is a cucurbitane-type triterpenoid, first identified as one of the principal cytotoxic constituents of *Ipomopsis aggregata* and subsequently isolated from *Trichosanthes kirilowii* [1]. As an epimer of Isocucurbitacin B, its distinct stereochemistry at the C-3 position confers a unique molecular profile compared to other major cucurbitacins like Cucurbitacin B and Cucurbitacin D [2]. This structural variation is a critical factor for researchers requiring a specific analog to probe structure-activity relationships (SAR) in oncology and cellular signaling studies [2].

C-3 epimer probe for stereochemical SAR studies
Cell-model endpoint review in multiple tumor lines
Natural product-derived cucurbitacin tool compound

Why 3-epi-Isocucurbitacin B Cannot Be Substituted


Generic substitution among cucurbitacins is scientifically invalid due to the profound impact of stereochemical and oxidation state variations on biological activity. While compounds like Cucurbitacin B and Isocucurbitacin B share a common triterpene backbone, they exhibit divergent biological profiles [1]. Specifically, 3-epi-Isocucurbitacin B has been profiled alongside these analogs in multiple studies, and its distinct epimeric structure dictates a unique interaction landscape with cellular targets, which is not replicated by other members of the class [2]. Therefore, selecting the precise analog, rather than a readily available substitute, is essential for ensuring experimental reproducibility and for accurate SAR mapping in drug discovery workflows.

Stereochemistry
C-3 epimerization may alter cellular interaction profile vs. Cucurbitacin B
Cell-line specificity
Substituting Isocucurbitacin B may not replicate activity in A-549, SK-OV-3, etc.
Epimeric purity
Generic cucurbitacin extracts may contain mixed epimers, complicating SAR interpretation

3-epi-Isocucurbitacin B Differentiation Evidence


Cytotoxic Potency vs. Cucurbitacin B

In a direct isolation study, 3-epi-Isocucurbitacin B was identified alongside Cucurbitacin B as a principal cytotoxic constituent, establishing it as a key compound of interest in this panel [1]. While both compounds are cytotoxic, they are distinct chemical entities. A separate cross-study analysis indicates that Cucurbitacin B exhibits exceptionally high potency in glioblastoma cell lines (ED50 range: 5-100 nM), a profile that has not been established for 3-epi-Isocucurbitacin B, which is instead characterized by its activity in a different panel of cancer cell lines including A-549, SK-OV-3, and SK-MEL-2 [2]. This divergence in established potency and target cell line specificity underscores why they are not interchangeable research tools.

Cytotoxicity vs. Cucurbitacin B
Reported
Target: A-549, SK-OV-3, SK-MEL-2, XF-498, HCT15 vs Cucurbitacin B: ED50 5-100 nM (glioblastoma lines)
Reported cell-model response context, distinct line specificity
Cross-study data; direct comparative validation advised
Cytotoxicity Oncology Structure-Activity Relationship

Activity Spectrum vs. Isocucurbitacin B

The epimer 3-epi-Isocucurbitacin B is distinguished from its close analog, Isocucurbitacin B, by its reported spectrum of cytotoxic activity. 3-epi-Isocucurbitacin B has been shown to exhibit significant cytotoxicity against the A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT15 cell lines [1]. In contrast, available data for Isocucurbitacin B reports inhibitory activity against HeLa and HT-29 human cancer cells with IC50 values ranging from 0.93 to 9.73 μM [2]. This data indicates that these two structurally similar compounds possess non-overlapping activity profiles, making the selection of the correct analog critical for cell-based assay design.

Activity Spectrum vs. Isocucurbitacin B
Reported
Target: A-549, SK-OV-3, SK-MEL-2, XF-498, HCT15 vs Isocucurbitacin B: IC50 0.93-9.73 μM (HeLa, HT-29)
Non-overlapping cell line specificity, supports SAR interpretation
Cross-study context; verify in same assay platform
Cytotoxicity Comparative Oncology Natural Product

Structural Identity Confirmation

The structural identity of 3-epi-Isocucurbitacin B was established as a new compound through comprehensive spectrometric analysis, confirming its unique epimeric configuration at C-3 relative to Isocucurbitacin B [1]. This structural elucidation provides a verified chemical reference point, ensuring that researchers procure and utilize the exact stereoisomer. This is in contrast to a generic 'cucurbitacin' extract or an uncharacterized analog, where the specific epimeric form is not guaranteed. The defined physical properties, including a molecular weight of 558.70 g/mol and a topological polar surface area of 138.00 Ų, provide additional benchmarks for compound verification [2].

Structural Identity Confirmation
Head-to-head
Spectrometric confirmation of C-3 epimer; MW 558.70, TPSA 138.00 Ų
Enables stereochemical-control in SAR studies
Reference identity confirmed
Structural Elucidation Natural Product Chemistry Quality Control

3-epi-Isocucurbitacin B Research Applications


Structure-Activity Relationship (SAR) Studies

Given its defined stereochemistry and its activity profile distinct from Cucurbitacin B and Isocucurbitacin B, 3-epi-Isocucurbitacin B serves as a critical probe in SAR studies aimed at understanding how the C-3 epimeric configuration modulates cytotoxicity across different cancer cell lines [1]. Researchers can systematically compare its activity against a panel of cell lines (e.g., A-549, SK-OV-3, HCT15) with that of other cucurbitacins to map pharmacophoric requirements, a key step in lead optimization that relies on access to the exact, well-characterized analog [2].

Preclinical Therapeutic Validation

Procurement of 3-epi-Isocucurbitacin B is essential for laboratories seeking to validate or expand upon foundational cytotoxicity studies. The compound's characterized activity against a panel of five human tumor cell lines (A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT15) provides a defined starting point for further investigation, such as exploring mechanisms of action, evaluating synergy with existing chemotherapeutics, or conducting in vivo efficacy studies in relevant xenograft models [1].

Differential Signaling Modulation

As a distinct epimer within the cucurbitacin family, 3-epi-Isocucurbitacin B is a valuable tool for investigating differential effects on cellular signaling pathways. While other cucurbitacins have been associated with pathways like JAK/STAT or NF-κB, the specific interactions of this epimer remain an active area of investigation [1]. Procuring this compound enables researchers to generate unique, high-impact datasets that explore its potential as a modulator of these or other critical pathways, thereby advancing the field's understanding of cucurbitacin pharmacology.

Application
Selection Property
Validation Focus
SAR mapping of C-3 epimer
Stereochemically characterized C-3 epimer
Cell-line response profiling and SAR comparison
Tumor cell-model response profiling
Reported activity across five tumor cell lines
In vitro and in vivo model-response endpoint evaluation
Signaling pathway modulation research
Distinct cucurbitacin analog with undefined pathway targets
JAK/STAT, NF-κB pathway modulation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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